Cas no 2034233-11-7 (N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide)

N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide
- N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
- AKOS032464082
- 2034233-11-7
- N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide
- F6573-4745
-
- Inchi: 1S/C16H20N2O/c19-16(14-4-2-1-3-5-14)18-10-12-8-15(11-17-9-12)13-6-7-13/h1-2,8-9,11,13-14H,3-7,10H2,(H,18,19)
- InChI Key: ACUJIWWDBKPADP-UHFFFAOYSA-N
- SMILES: O=C(C1CC=CCC1)NCC1=CN=CC(=C1)C1CC1
Computed Properties
- Exact Mass: 256.157563266g/mol
- Monoisotopic Mass: 256.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 42Ų
N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-4745-1mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
2034233-11-7 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6573-4745-3mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
2034233-11-7 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6573-4745-2μmol |
N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
2034233-11-7 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6573-4745-5μmol |
N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
2034233-11-7 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6573-4745-20mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
2034233-11-7 | 90%+ | 20mg |
$148.5 | 2023-04-22 | |
Life Chemicals | F6573-4745-10mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
2034233-11-7 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6573-4745-2mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
2034233-11-7 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6573-4745-15mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
2034233-11-7 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6573-4745-10μmol |
N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
2034233-11-7 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6573-4745-4mg |
N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
2034233-11-7 | 4mg |
$99.0 | 2023-09-07 |
N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide Related Literature
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide
Introduction to N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide (CAS No. 2034233-11-7)
N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide, identified by its CAS number 2034233-11-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide is characterized by its intricate arrangement of functional groups, which includes a cyclopropyl substituent, a pyridine ring, and a cyclohexenone core. These structural elements contribute to its unique chemical properties and biological interactions. The presence of the cyclopropyl group enhances the compound's lipophilicity, while the pyridine moiety is known to be a key pharmacophore in many bioactive molecules.
In recent years, there has been a growing interest in developing novel compounds that target specific biological pathways associated with various diseases. N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide has emerged as a potential candidate due to its ability to interact with multiple biological targets. This compound has been extensively studied for its potential role in modulating enzymatic activities and signaling pathways relevant to inflammation, cancer, and neurodegenerative disorders.
One of the most compelling aspects of N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide is its structural diversity, which allows for the exploration of various analogs with enhanced pharmacological properties. Researchers have leveraged computational chemistry and high-throughput screening techniques to identify derivatives of this compound that exhibit improved potency and selectivity. These efforts have led to the discovery of several lead compounds that are currently undergoing further optimization for clinical development.
The synthesis of N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the cyclopropyl-substituted pyridine core, followed by functionalization at the 3-position with a methylcyclohexenone moiety. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to achieve high yields and enantioselectivity in the final product.
The pharmacological profile of N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide has been thoroughly evaluated in both in vitro and in vivo models. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in disease pathogenesis, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound has shown promising effects in reducing inflammation and inhibiting tumor growth in animal models. These findings have positioned N-(5-cyclopropylpyridin-3-ylmethylcyclohex--ene--1--carboxamide) as a valuable scaffold for the development of novel therapeutics.
The development of N-(5-cyclopropylpyridin--3--ylmethylcyclohex--3--ene--1--carboxamide) also highlights the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. The integration of structural biology, computational modeling, and medicinal chemistry has enabled researchers to design molecules with tailored biological activities. This holistic approach has accelerated the discovery process and led to the identification of several promising candidates for further clinical investigation.
In conclusion, N-(5-cyclopropylpyridin--3--ylmethylcyclohex--3--ene--1--carboxamide) (CAS No. 2034233--11--7) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a compelling candidate for the development of novel therapeutics targeting various diseases. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in future medical treatments.
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